Cytomegalovirus phosphoprotein 71 kDa, commonly referred to as pp71, is a crucial protein encoded by the human cytomegalovirus, which belongs to the Herpesviridae family. This protein plays a significant role in the virus's lifecycle, particularly in the regulation of gene expression and the establishment of viral latency. The pp71 protein is packaged within the tegument of infectious virions and is involved in multiple functions that prime host cells for productive replication, influencing processes such as transcription, translation, and immune evasion .
Human cytomegalovirus is a ubiquitous virus that can infect various cell types in humans. It is transmitted through direct contact with infected bodily fluids such as saliva, urine, and breast milk. The virus can also be transmitted from mother to fetus during pregnancy or at birth . The pp71 protein is synthesized during the viral replication cycle and is essential for the virus's ability to manipulate host cellular mechanisms.
Cytomegalovirus phosphoprotein 71 kDa is classified within the following categories:
The synthesis of cytomegalovirus phosphoprotein 71 kDa occurs during the viral replication cycle. The UL82 gene of human cytomegalovirus encodes this protein, which is expressed early in infection. Various methods have been employed to study its synthesis, including:
The pp71 protein undergoes several post-translational modifications, including phosphorylation and SUMOylation, which impact its functionality and localization within the cell. Phosphorylation occurs at multiple residues, influencing its ability to translocate into the nucleus where it exerts its functions .
Cytomegalovirus phosphoprotein 71 kDa has an apparent molecular weight of 71 kDa and exhibits a complex tertiary structure that facilitates its interaction with various cellular proteins. Its structure enables it to bind to host factors involved in transcription regulation and immune response modulation.
The structural analysis of pp71 reveals that it contains several functional domains critical for its activity:
Cytomegalovirus phosphoprotein 71 kDa participates in several biochemical reactions during viral infection:
The cleavage site for granzyme M on pp71 has been identified at leucine 439. Mutations at this site can render pp71 resistant to proteolytic cleavage, demonstrating a potential strategy for studying its functional role in viral replication.
Cytomegalovirus phosphoprotein 71 kDa acts primarily as a transactivator of immediate early gene expression. Upon entry into the nucleus, pp71 facilitates:
Studies have shown that pp71 is essential for establishing productive infections and maintaining latency by regulating gene expression dynamics throughout the viral lifecycle.
Cytomegalovirus phosphoprotein 71 kDa is characterized by:
The chemical properties include:
Relevant data on these properties are critical for understanding how modifications affect its role during infection.
Cytomegalovirus phosphoprotein 71 kDa has several applications in scientific research:
The gene encoding the 71kDa phosphoprotein (pp71), designated UL82, resides in the unique long (UL) region of the human cytomegalovirus (HCMV) genome. This genomic segment exhibits notable variability between laboratory-adapted and clinical strains. In the reference strain Merlin (a low-passage clinical isolate), UL82 occupies nucleotides 119,437–120,654 and is part of the conserved UL/b' genomic region absent in highly passaged strains like AD169 and Towne due to extensive in vitro propagation [5] [7]. This region encompasses genes critical for viral pathogenesis and tropism, with UL82 consistently present across wild-type isolates. UL82 is situated downstream of UL81 and upstream of UL83 (encoding pp65), forming a genomic cluster essential for tegument assembly and early infectivity [3] [7]. Comparative genomics reveals that UL82 homologs exist in other cytomegaloviruses, including murine CMV (M83/M84 genes) and Peromyscus maniculatus CMV (PCMV), underscoring its evolutionary conservation [1] [6].
UL82 transcription is governed by a complex promoter architecture responsive to both viral and cellular factors. The primary transcript is a 4.0 kb bicistronic mRNA that initiates upstream of UL82 and can extend into the adjacent UL83 coding region under certain conditions [4] [8]. This mRNA exhibits biphasic expression kinetics: an initial peak occurs at 5–7 hours post-infection (hpi), followed by a later surge at 72 hpi, coinciding with early and late phases of viral replication [8]. Notably, an antisense transcript (UL81-82ast) spanning the UL81-UL82 locus has been identified in latently infected monocytes and during early lytic infection. This antisense RNA appears to regulate UL82 mRNA stability or translation, potentially modulating pp71 levels prior to late-stage virion assembly [4]. The promoter lacks classical TATA-box elements but contains binding sites for cellular transcription factors (e.g., SP1, NF-κB), enabling robust activation upon infection [6].
PP71 expression dynamics differ markedly between lytic and latent infections. During lytic replication in fibroblasts, pp71 is detectable as early as 3–6 hpi, originating from tegument-delivered protein in the virion. De novo synthesis commences by 5–7 hpi, peaks at 12 hpi (early phase), and surges again during late stages (48–72 hpi) coinciding with virion assembly [8] [10]. In contrast, during latency established in CD34+ hematopoietic progenitor cells or monocytes, UL82 transcription is suppressed. However, the UL81-82ast antisense transcript persists in latent reservoirs, suggesting a role in maintaining UL82 silencing or fine-tuning reactivation events [4]. Reactivation from latency correlates with rapid re-emergence of UL82 sense transcripts and pp71 protein synthesis, positioning it as a critical switch for initiating lytic replication [10].
Table 1: Conserved Domains in pp71 Homologs Across CMV Species
Virus Species | Gene Designation | Protein Size (aa) | Key Conserved Domains | Functional Similarities to HCMV pp71 |
---|---|---|---|---|
Human CMV (HCMV) | UL82 | 561 | N-terminal DUF1471, C-terminal PPxY motifs | Tegument packaging, nuclear translocation, transcriptional activation |
Murine CMV (MCMV) | M82/M83 | 598 (M82), 809 (M83) | N-terminal DUF1471, C-terminal nuclear localization signals | Virion phosphoprotein, late gene expression, immune evasion [1] |
Guinea Pig CMV (GPCMV) | GP82 | ~600 | N-terminal DUF1471, PPxY motifs | Tegument localization, IE gene transactivation [3] |
Deer Mouse CMV (PCMV) | PCMV-71kDa | ~71 kDa (predicted) | Immunoreactive epitopes cross-reactive with HCMV pp71 [6] | Antigenic similarity confirmed by monoclonal antibodies |
PP71 is a 561-amino acid protein with a predicted molecular weight of 71 kDa, though post-translational modifications increase its apparent size to ~71-75 kDa in SDS-PAGE. Bioinformatics and mutational analyses reveal several critical functional domains:
PP71 undergoes extensive phosphorylation at serine and threonine residues, confirmed by its reduced mobility on SDS-PAGE after phosphatase treatment. Mass spectrometry studies have mapped ≥12 phosphorylation sites, with clusters at the N-terminus (e.g., S14, T18) and C-terminus (e.g., S475, S510) [2] [8]. These modifications regulate multiple functions:
PP71 (UL82) and pp65 (UL83) are the two most abundant tegument phosphoproteins of HCMV, yet they exhibit distinct and complementary roles:
Table 2: Comparative Features of HCMV pp71 (UL82) and pp65 (UL83)
Feature | pp71 (UL82) | pp65 (UL83) |
---|---|---|
Gene Location | UL82 (UL/b' region) | UL83 (conserved across strains) |
Protein Size | 561 aa, ~71 kDa | 561 aa, ~65 kDa (phosphorylated) |
Temporal Class | Leaky-late (early + late expression) | Late (strong late promoter) |
Tegument Abundance | ~1,000–2,000 copies/virion | ~2,000–4,000 copies/virion [3] |
Key Functions | - Transactivator of IE genes- Degrades Daxx/Rb- Nuclear ND10 targeting- Virion assembly initiation | - Immune evasion (MHC I downregulation)- Endogenous kinase activity- Phosphorylation of viral/cellular substrates- Dense body formation |
Nuclear Localization | Strong nuclear accumulation by 3 hpi | Transient nuclear entry, primarily cytoplasmic |
Post-Translational Modifications | Phosphorylation (≥12 sites), no N-glycosylation | Extensive phosphorylation, N-linked glycosylation at N48 |
Conservation in Betaherpesvirinae | Homologs in all CMVs (e.g., M83 in MCMV) | Highly conserved (e.g., pp65 in HCMV, M83/pp65 in MCMV) [1] [9] |
While pp71 acts as a transcriptional activator targeting viral immediate-early promoters, pp65 functions primarily in immune evasion (e.g., inhibiting antigen presentation) and exhibits endogenous protein kinase activity [3] [9]. Both proteins localize to nuclear domain 10 (ND10) bodies early in infection, but pp71 induces their structural reorganization to facilitate viral gene expression, whereas pp65 modulates ND10-associated immune responses [8] [10]. Structurally, pp71 adopts a more globular conformation conducive to protein degradation functions, while pp65 forms homotrimers ideal for its role as an immunomodulatory scaffold.
Table 3: Key Biochemical Properties of HCMV Tegument Phosphoproteins
Property | pp71 (UL82) | pp65 (UL83) |
---|---|---|
Isoelectric Point (pI) | ~5.8 (acidic) | ~6.5 (slightly acidic) |
Phosphorylation Sites | ≥12 (Ser/Thr clusters) | ≥15 (Ser/Thr) + 1 Tyr |
Structural Motifs | DUF1471, PPxY x 2, KRKR (NLS) | Nuclear export signal, nuclear localization signal, kinase domain |
Protein Partners | Daxx, Rb, hTERT, IE1, PML | IE1, PKR, p53, STAT1, procaspases |
Virion Incorporation Mechanism | Binds capsid via C-terminus; UL35 interaction | UL48-dependent; binds gB/gM cytoplasmic tails |
This biochemical divergence underpins their non-redundant roles: pp71 serves as a master initiator of viral gene expression, while pp65 acts as a modulator of host defenses and late-stage virion maturation. Despite these differences, both proteins exhibit coordinated expression and tegument co-packaging, suggesting functional synergy during early infection stages [3] [9].
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